molecular formula C14H12FNO2 B6374160 4-(3-Acetylaminophenyl)-3-fluorophenol CAS No. 1261993-37-6

4-(3-Acetylaminophenyl)-3-fluorophenol

Cat. No.: B6374160
CAS No.: 1261993-37-6
M. Wt: 245.25 g/mol
InChI Key: HNSOZZHAGIUKOV-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 3-position and a 3-acetylaminophenyl group at the 4-position. For instance, fluorophenol derivatives are frequently utilized as intermediates in drug synthesis due to fluorine’s ability to modulate electronic properties and bioavailability .

Properties

IUPAC Name

N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-11-4-2-3-10(7-11)13-6-5-12(18)8-14(13)15/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSOZZHAGIUKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684355
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-37-6
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetylaminophenyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenol moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Table 1: Comparison of Fluorophenol Derivatives

Compound Name Melting Point (°C) Molecular Formula Key Functional Groups Yield (%) Reference
4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol 171–173 C₁₂H₈ON₂ClF -OH, -F, diazenyl 65
3-Fluorophenol C₆H₅FO -OH, -F
4-[5-(Difluoromethyl)-2-thienyl]-3-fluorophenol C₁₁H₇F₃OS -OH, -F, thienyl, difluoromethyl
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol C₁₃H₁₀ClFO₂ -OH, -F, -Cl, -OCH₃
4-(3-Acetylaminophenyl)-3-fluorophenol (Inferred) Est. 160–180 C₁₄H₁₁FNO₂ -OH, -F, acetylaminophenyl
  • Melting Points: Fluorine substitution generally elevates melting points due to increased polarity and intermolecular forces. For instance, 4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol (m.p. 171–173°C) has a higher melting point than its methyl-substituted analog (107–109°C) . The acetylaminophenyl group in the target compound may further increase thermal stability.
  • Synthetic Yields: Fluorophenol derivatives synthesized via coupling reactions (e.g., ’s quinazoline derivatives) often achieve moderate to high yields (61–97%) , suggesting that similar methods could apply to the target compound.

Electronic and Reactivity Profiles

The acetylaminophenyl group is electron-withdrawing due to the amide’s resonance effects, which contrasts with electron-donating groups like methoxy (-OCH₃) in ’s 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol . This difference impacts reactivity in electrophilic substitution or cross-coupling reactions. For example, ’s 4-(5-(3-(2,4-dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol leverages fluorine’s inductive effects to stabilize intermediates during cyclization .

Contradictions and Limitations

  • Glycosylation Efficiency: While 3-fluorophenol exhibits lower glycosylation activity , the acetylaminophenyl group in the target compound may alter this trend by introducing additional hydrogen-bonding sites.

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